molecular formula C15H11ClN2O3S B5271111 N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide

N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide

Cat. No.: B5271111
M. Wt: 334.8 g/mol
InChI Key: SNJNNOMJAGUJBV-JYRVWZFOSA-N
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Description

N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorinated benzylidene group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between a chlorinated benzaldehyde and the thiazole intermediate.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the thiazole-benzylidene intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The chlorinated benzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features, such as chlorinated aromatic rings.

    Caffeine: Although structurally different, caffeine shares some chemical properties with the compound .

Uniqueness

N-{(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-3-6-21-12-5-4-10(7-11(12)16)8-13-14(20)18-15(22-13)17-9(2)19/h1,4-5,7-8H,6H2,2H3,(H,17,18,19,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJNNOMJAGUJBV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OCC#C)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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